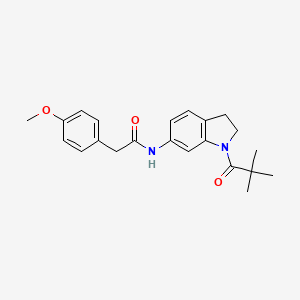

2-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide

Description

Properties

IUPAC Name |

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-22(2,3)21(26)24-12-11-16-7-8-17(14-19(16)24)23-20(25)13-15-5-9-18(27-4)10-6-15/h5-10,14H,11-13H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORGKZZCFQGMMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxyphenylacetic acid and 1-pivaloylindoline.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective and environmentally friendly methods.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the pivaloyl moiety can be reduced to an alcohol.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Table 1: Key Properties of Acetamide Derivatives from

Key Observations :

- The target compound replaces the flavone core (chromen-4-one) in compounds with a pivaloylindolin group, likely altering solubility and receptor selectivity.

- Higher yields (e.g., 80% for VIe) correlate with less polar substituents (e.g., chlorine), whereas sulfamoyl groups (VIg) reduce yield (25%), suggesting steric or electronic challenges during synthesis.

- The target’s pivaloyl group may further complicate synthesis compared to simpler aryl substituents in Table 1.

Functional Group Modifications in Benzothiazole Analogs ()

Table 2: Structural Variations in Benzothiazole Acetamides

| Compound ID | Benzothiazole Substituent | Acetamide Substituent |

|---|---|---|

| EP3 348 550A1-1 | 6-Methoxy | 3-Methoxyphenyl |

| EP3 348 550A1-2 | 6-Ethoxy | 3-Methoxyphenyl |

| EP3 348 550A1-3 | 6-Methoxy | 4-Methoxyphenyl |

| EP3 348 550A1-4 | 6-Ethoxy | 4-Methoxyphenyl |

Key Observations :

- The target compound shares the 4-methoxyphenyl acetamide group with EP3 348 550A1-3 and A1-4 but replaces the benzothiazole with a pivaloylindolin group.

- Benzothiazole derivatives are associated with kinase inhibition or antimicrobial activity in patents, suggesting the target may aim for similar therapeutic targets with improved pharmacokinetics via the pivaloyl group.

- Ethoxy/methoxy substitutions on benzothiazole () may fine-tune electronic properties, whereas the target’s indolin-pivaloyl group introduces steric shielding.

Contrast with Opioid-Related Acetamides ()

Compounds like U-48800 and ocfentanil in feature acetamide backbones but with dimethylamino or piperidinyl groups, targeting opioid receptors. The target compound lacks these motifs, suggesting divergent applications (e.g., non-opioid receptor modulation).

Comparison with Quinoline-Based Acetamides ()

highlights complex quinoline derivatives with acetamide linkages. These compounds incorporate cyano and tetrahydrofuran-oxy groups, likely enhancing binding to nucleic acids or enzymes. The target’s simpler structure may prioritize selectivity over broad-spectrum activity.

Research Implications and Gaps

- Synthesis : The target’s pivaloylindolin group may require optimized coupling strategies, given the low yields observed for bulky substituents in .

- Biological Activity: Flavone acetamides () show adenosine A2B receptor affinity, suggesting the target could be a structurally novel ligand for this receptor class.

- Patent Trends: Benzothiazole acetamides () and quinoline derivatives () emphasize heterocyclic cores for targeted therapies, guiding future modifications of the target compound.

Biological Activity

Overview

2-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide is a synthetic organic compound belonging to the acetamide class. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-(4-methoxyphenyl)acetamide

- Molecular Formula : C22H26N2O3

- Molecular Weight : 382.5 g/mol

- CAS Number : 1021221-24-8

Synthesis

The synthesis of 2-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide typically involves:

- Starting Materials : 4-methoxyphenylacetic acid and 1-pivaloylindoline.

- Reagents : Coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine.

- Purification : Techniques include recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding of the compound to these targets may modulate their activity, leading to various biological responses.

Anti-inflammatory Activity

Research indicates that 2-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are key mediators in inflammatory processes.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. Further research is needed to elucidate the specific mechanisms involved.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| In vitro study on inflammatory markers | The compound significantly reduced TNF-alpha and IL-6 levels in macrophage cultures, indicating strong anti-inflammatory effects. |

| Anticancer activity assessment | Induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM, suggesting potential for therapeutic use. |

| Mechanistic study | Showed modulation of NF-kB signaling pathway, contributing to its anti-inflammatory and anticancer effects. |

Comparison with Similar Compounds

The unique combination of methoxyphenyl and pivaloylindoline moieties in 2-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide distinguishes it from similar compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| 2-(4-methoxyphenyl)acetamide | Lacks indoline group | Simpler structure with less biological activity |

| N-(1-pivaloylindolin-6-yl)acetamide | Lacks methoxyphenyl group | Less effective against inflammation |

Q & A

Basic: What are the key synthetic steps and optimal reaction conditions for synthesizing 2-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide?

Methodological Answer:

The synthesis typically involves sequential acylation and coupling reactions. Key steps include:

- Acylation of the indole moiety : Reacting 6-aminoindoline with pivaloyl chloride under anhydrous conditions (e.g., dry dichloromethane, 0–5°C) to form the 1-pivaloylindolin-6-amine intermediate .

- Acetamide formation : Coupling the intermediate with 2-(4-methoxyphenyl)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like DMF at room temperature .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Optimal conditions require strict control of temperature, moisture, and stoichiometric ratios to avoid side reactions like over-acylation or hydrolysis .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks to confirm the methoxyphenyl (δ ~3.8 ppm for OCH3), pivaloyl (δ ~1.2 ppm for C(CH3)3), and indole NH (δ ~8.5 ppm) groups. 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C28H34N2O3) and fragment patterns (e.g., loss of pivaloyl group at m/z 215) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

Advanced: How can reaction yields be optimized when encountering low purity during synthesis?

Methodological Answer:

- Solvent Screening : Test alternatives to DMF (e.g., THF or acetonitrile) to reduce byproduct formation. Evidence shows acetic acid improves coupling efficiency for similar acetamides .

- Catalyst Optimization : Replace EDC with DCC or use urea salts (e.g., COMU) for better activation .

- In-line Monitoring : Use HPLC or TLC (silica GF254, UV detection) to track reaction progress and terminate before degradation .

Advanced: How to design structural analogs to study structure-activity relationships (SAR)?

Methodological Answer:

- Core Modifications : Vary the pivaloyl group (e.g., replace with acetyl or benzoyl) to assess steric effects on target binding .

- Substituent Screening : Introduce electron-withdrawing groups (e.g., Cl, NO2) on the methoxyphenyl ring to modulate electronic properties .

- Bioactivity Assays : Test analogs in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) and compare IC50 values .

Data Contradiction: How to resolve discrepancies in reported synthesis methods for similar acetamides?

Methodological Answer:

- Comparative Analysis : Replicate conflicting protocols (e.g., ethanol vs. acetic acid as solvent) and compare yields/purity via HPLC .

- Computational Modeling : Use DFT calculations to identify solvent effects on transition states, favoring higher-yield conditions .

- Peer Validation : Cross-reference with patents (e.g., ) or independent syntheses to verify reproducibility .

Biological Activity: What assays are used to evaluate the therapeutic potential of this compound?

Methodological Answer:

- In Vitro Screening :

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 .

- In Vivo Models : Administer in rodent inflammation models (e.g., carrageenan-induced paw edema) at 10–50 mg/kg doses, monitoring biomarkers (COX-2, TNF-α) .

Toxicity: What methodologies assess the compound’s safety profile?

Methodological Answer:

- Acute Toxicity : OECD Guideline 423: Administer 300–2000 mg/kg orally to rats, observing mortality and organ histopathology over 14 days .

- Genotoxicity : Ames test (bacterial reverse mutation assay) to detect mutagenic potential .

- hERG Assay : Patch-clamp electrophysiology to evaluate cardiac liability (IC50 for hERG channel inhibition) .

Stability: How should the compound be stored based on its physicochemical properties?

Methodological Answer:

- Storage Conditions : Protect from light (UV-sensitive methoxyphenyl group) at –20°C in amber vials under argon .

- Degradation Analysis : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring for hydrolysis products (e.g., free indoline) .

Advanced Synthesis: What challenges arise in multi-step synthesis, and how are they addressed?

Methodological Answer:

- Intermediate Instability : Protect the indoline NH group with Boc during acylation to prevent oxidation .

- Purification Challenges : Use preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) for polar byproducts .

- Scale-Up Risks : Optimize exothermic reactions (e.g., acylation) using jacketed reactors with temperature feedback control .

In Vivo Models: How to translate in vitro findings to preclinical studies?

Methodological Answer:

- Pharmacokinetics : Conduct bioavailability studies in rats (IV vs. oral dosing) with LC-MS/MS plasma analysis to calculate AUC and half-life .

- Metabolite Identification : Incubate with liver microsomes and profile metabolites via UPLC-QTOF .

- Dose Optimization : Use allometric scaling from rodent data to predict human-equivalent doses for efficacy trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.